![molecular formula C16H17NO2 B2372162 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 105244-94-8](/img/structure/B2372162.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol, also known as DMIM-MOP or DMOPH, is an organic compound that has recently garnered research interest due to its diverse biological properties and potential applications in various fields of research and industry. The molecular formula is C16H17NO2, and the molecular weight is 255.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an imine group (a carbon-nitrogen double bond) attached to another phenyl ring .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Properties
- The molecular structure and spectroscopic properties of similar compounds to 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol have been studied using various spectroscopic methods and density functional theory (DFT) (Demircioğlu, Albayrak, & Büyükgüngör, 2014). These studies help in understanding the vibrational frequencies, electronic properties, and intramolecular hydrogen bond interactions.
Radical Scavenging Activities
- Certain compounds structurally similar to this compound have been synthesized and tested for their radical scavenging activities. This includes the use of assays like DPPH, DMPD+, and ABTS+ to assess their effectiveness in scavenging free radicals (Alaşalvar et al., 2014).
Synthesis and Characterization of Metal Complexes
- Novel tridentate ligands structurally related to this compound and their copper(II) complexes have been synthesized and characterized. These studies include analysis of their luminescence and electrical conductivity properties (Gonul et al., 2018).
Antimicrobial and Antioxidant Activities
- Research has been conducted on substituted tridentate salicylaldimines, similar to this compound, to assess their antibacterial and antioxidant activities. This includes screening against various bacterial strains and using assays like the phosphomolybdenum assay (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Computational Studies and Optoelectronic Properties
- Computational techniques, including quantum chemical methods and molecular docking, have been applied to similar imine compounds for understanding their molecular structure, optoelectronic properties, and bioactivity. This includes exploring potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMQYWVZAUNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)
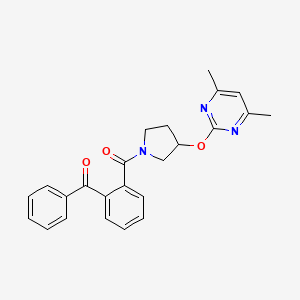

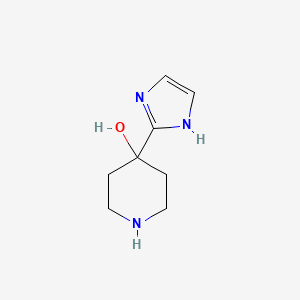
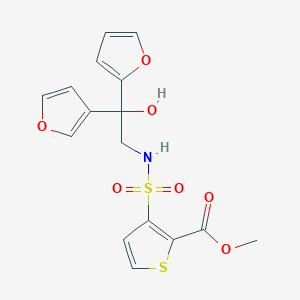
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
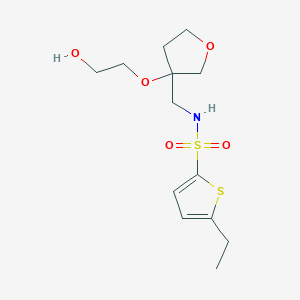
![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)
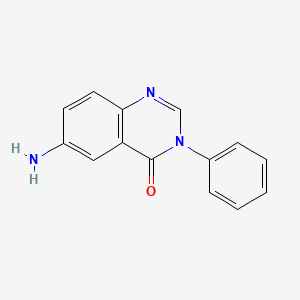
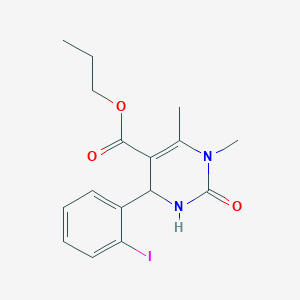
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)
![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
